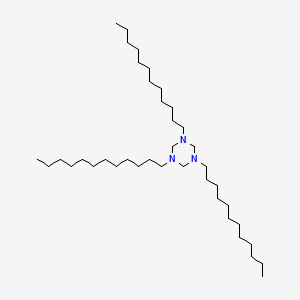

1,3,5-Tridodecyl-1,3,5-triazinane

Description

BenchChem offers high-quality 1,3,5-Tridodecyl-1,3,5-triazinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tridodecyl-1,3,5-triazinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6281-19-2 |

|---|---|

Molecular Formula |

C39H81N3 |

Molecular Weight |

592.1 g/mol |

IUPAC Name |

1,3,5-tridodecyl-1,3,5-triazinane |

InChI |

InChI=1S/C39H81N3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-41(35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |

InChI Key |

WSPIPGGPVQXYRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Insights of 1,3,5-Tridodecyl-1,3,5-triazinane

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 33870-02-9), commonly referred to as 1,3,5-tridodecylhexahydro-1,3,5-triazine, is a highly lipophilic, symmetric hexahydro-s-triazine. In industrial and pharmaceutical research, it serves as a critical intermediate for the synthesis of oligomeric cationic surfactants[1], a potent hydrogen sulfide (H2S) scavenger in petroleum processing[2], and a versatile ligand precursor in biphasic catalysis.

This technical guide provides a comprehensive, field-validated methodology for the synthesis and characterization of 1,3,5-tridodecyl-1,3,5-triazinane. By analyzing the thermodynamic causality of the cyclocondensation reaction, this document establishes a self-validating protocol designed for high yield, high purity, and reproducible scale-up.

Mechanistic Causality of Cyclocondensation

The formation of 1,3,5-tridodecyl-1,3,5-triazinane is driven by a classic cyclocondensation reaction between a primary amine (dodecylamine) and formaldehyde. Understanding the step-by-step mechanism is essential for troubleshooting and optimizing the reaction conditions.

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of formaldehyde, forming a highly unstable hemiaminal intermediate.

-

Dehydration: The hemiaminal rapidly undergoes dehydration (loss of H₂O) to form a reactive Schiff base (N-dodecylmethanimine).

-

Trimerization: Because aliphatic monomeric imines are thermodynamically unstable, three equivalents of the Schiff base spontaneously undergo head-to-tail cyclotrimerization to form the stable six-membered hexahydro-1,3,5-triazine ring[3].

Figure 1: Mechanistic pathway from dodecylamine and formaldehyde to the triazinane ring.

Causality of Experimental Choices

-

Paraformaldehyde vs. Aqueous Formalin: While aqueous formalin (37%) can be used, it introduces a massive volume of bulk water into the system. This prolongs the distillation process and risks the hydrolysis of the imine intermediate. Using solid paraformaldehyde depolymerizes in situ, providing exact stoichiometry and drastically reducing reaction time.

-

Toluene and Dean-Stark Distillation: The condensation produces exactly one equivalent of water per equivalent of amine. According to Le Chatelier's principle, the continuous removal of this water is mandatory to drive the equilibrium toward the triazinane product[4]. Toluene forms a minimum-boiling azeotrope with water, allowing efficient continuous dehydration at ~110°C without thermally degrading the long alkyl chains.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating: the reaction's progress and completion are directly measurable by the stoichiometric volume of water collected in the Dean-Stark trap.

Materials Required

-

Dodecylamine (Laurylamine): 55.6 g (300 mmol)

-

Paraformaldehyde: 9.45 g (315 mmol, 5% molar excess to ensure complete amine consumption)

-

Solvent: Anhydrous Toluene (200 mL)

-

Apparatus: 500 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology

-

Reagent Charging: To the 500 mL round-bottom flask, add 55.6 g of dodecylamine and 200 mL of anhydrous toluene. Stir until the amine is fully dissolved.

-

Formaldehyde Addition: Slowly add 9.45 g of paraformaldehyde powder to the stirring solution. The mixture will appear as a white suspension.

-

Apparatus Assembly: Attach the Dean-Stark trap to the flask and fit the reflux condenser on top. Fill the Dean-Stark side-arm with toluene to prevent solvent depletion from the main flask.

-

Azeotropic Reflux: Heat the mixture to reflux (oil bath temperature ~120°C to maintain a steady toluene reflux at 110°C). As the paraformaldehyde depolymerizes and reacts, water will begin to collect at the bottom of the Dean-Stark trap[4].

-

Self-Validation (Monitoring): Monitor the water collection. For a 300 mmol scale, the theoretical water yield is 5.4 mL (300 mmol × 18.015 g/mol ≈ 5.4 g). The reaction is deemed strictly complete when exactly ~5.4 mL of water has separated and the toluene refluxes clear. This typically takes 2 to 4 hours.

-

Solvent Evaporation: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene under reduced pressure (40°C, 50 mbar).

-

Purification: The resulting crude product is a viscous, pale-yellow oil that may slowly crystallize. It can be purified by high-vacuum distillation or recrystallization from cold ethanol to yield pure 1,3,5-tridodecyl-1,3,5-triazinane.

Figure 2: Experimental workflow for the synthesis and purification of the triazinane.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, rigorous spectroscopic validation is required. The hexahydro-1,3,5-triazine ring possesses a highly symmetrical structure, which simplifies its NMR spectra[3]. The absence of primary amine signals confirms the complete conversion of the starting materials.

Quantitative Data Summary

| Analytical Method | Target Signal / Parameter | Expected Value / Observation | Structural Assignment |

| ¹H NMR (CDCl₃) | Sharp Singlet, 6H | δ 3.25 - 3.35 ppm | Triazine ring protons (N-CH₂-N) |

| ¹H NMR (CDCl₃) | Triplet, 6H | δ 2.35 - 2.45 ppm | α-CH₂ protons (N-CH₂-R) |

| ¹H NMR (CDCl₃) | Multiplet, 60H | δ 1.20 - 1.50 ppm | Aliphatic chain (-CH₂-) |

| ¹H NMR (CDCl₃) | Triplet, 9H | δ 0.88 ppm | Terminal methyls (-CH₃) |

| ¹³C NMR (CDCl₃) | Singlet | δ 74.0 - 75.5 ppm | Triazine ring carbons |

| ¹³C NMR (CDCl₃) | Multiple Peaks | δ 14.1 - 31.9 ppm | Aliphatic chain carbons |

| FT-IR | Strong absorption | ~1150 cm⁻¹ | C-N stretching |

| FT-IR | Absence of peak | 3300 - 3500 cm⁻¹ | Complete consumption of N-H |

Note: The diagnostic peak for successful cyclotrimerization is the sharp ¹H NMR singlet at ~3.30 ppm, representing the six equivalent protons of the triazinane core.

Industrial and Research Applications

The unique amphiphilic topology of 1,3,5-tridodecyl-1,3,5-triazinane lends itself to several high-value applications:

-

Oligomeric Surfactant Precursors: The tertiary amines within the triazinane ring can be quaternized using alkyl halides to yield trimeric (gemini-like) cationic surfactants. These complex surfactants exhibit exceptionally low critical micelle concentrations (CMC) and are utilized as structure-directing agents and drug-delivery vehicles[1].

-

Petrochemical H₂S Scavengers: In the oil and gas industry, hexahydro-triazines with long alkyl chains (C7-C22) are highly oil-soluble. They react rapidly with toxic hydrogen sulfide (H₂S) in petroleum liquids, converting it into stable, non-corrosive dithiazines, thereby sweetening the crude oil[2].

-

Biphasic Catalysis: The compound acts as a phase-transfer agent and a basic ligand in aqueous biphasic hydroformylation reactions, stabilizing metal nanoparticles (e.g., Rhodium) and promoting the conversion of higher olefins.

References

- Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities.ResearchGate / Springer.

- Removal of H2S from a hydrocarbon liquid.European Patent Office - EP 0620266 A2.

- 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine.ChemicalBook.

- 1,3,5-Trialkyl-hexahydro-1,3,5-triazines– N-methylenealkylamines equilibria. 1H NMR studies in solutions.ResearchGate.

Sources

The Physicochemical Dynamics and Applications of 1,3,5-Tridodecyl-1,3,5-triazinane

Target Audience: Researchers, Chemical Engineers, and Drug/Formulation Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2), commonly referred to as tridodecyl-hexahydro-triazine, is a highly lipophilic, sterically hindered cyclic amine. While short-chain or hydroxyl-terminated triazines (like MEA-triazine) dominate aqueous applications, the tridodecyl variant is engineered specifically for non-aqueous, hydrocarbon-rich environments. Its primary industrial significance lies in its role as a non-fouling hydrogen sulfide (H₂S) scavenger in crude oil processing[1], and as a versatile precursor for synthesizing trimeric cationic surfactants used in advanced biphasic catalysis[2].

This whitepaper deconstructs the physicochemical properties, synthesis mechanisms, and field-validated protocols associated with 1,3,5-tridodecyl-1,3,5-triazinane, providing researchers with the causal logic required to leverage this molecule in complex chemical systems.

Physicochemical Profiling

The extreme hydrophobicity of 1,3,5-tridodecyl-1,3,5-triazinane dictates its behavior. The three long C12 (dodecyl) chains create a lipophilic shield around the electron-rich hexahydrotriazine core, ensuring complete partitioning into organic phases and preventing hydrolysis in aqueous environments.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1,3,5-tridodecyl-1,3,5-triazinane |

| CAS Number | 6281-19-2 |

| Molecular Formula | C₃₉H₈₁N₃ |

| Molecular Weight | 592.10 g/mol |

| Appearance | Pale yellow to colorless viscous liquid / low-melting solid |

| Solubility Profile | Soluble in aliphatic/aromatic hydrocarbons; Insoluble in water |

| Structural Motif | Hexahydro-1,3,5-triazine ring substituted with three C12 alkyl chains |

Mechanistic Synthesis: The Mannich-Type Condensation

The synthesis of 1,3,5-tridodecyl-1,3,5-triazinane is a textbook "1+1+1+1+1+1" cycloaddition[3]. It proceeds via a stepwise Mannich-type condensation between dodecylamine (a primary amine) and formaldehyde[4][5].

Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. Because hemiaminals are inherently unstable, dehydration rapidly occurs to form an N-dodecylmethaniminium ion (or its neutral imine counterpart). To alleviate the thermodynamic instability of the C=N double bond, three imine molecules spontaneously undergo cyclotrimerization to form the stable, six-membered hexahydrotriazine ring[5].

Fig 1. Mannich-type condensation pathway for 1,3,5-tridodecyl-1,3,5-triazinane synthesis.

Protocol 1: Synthesis & Purification Workflow

This protocol is designed as a self-validating system; the exact volume of water collected dictates the reaction's completion.

-

Reagent Loading: In a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3.0 equivalents of dodecylamine in 400 mL of anhydrous toluene.

-

Causality: Toluene is selected because it forms a low-boiling azeotrope with water, allowing for the continuous removal of the reaction byproduct.

-

-

Formaldehyde Addition: Cool the flask to 0°C. Slowly add 3.05 equivalents of paraformaldehyde (or 37% aqueous formaldehyde) dropwise under vigorous stirring.

-

Causality: The initial hemiaminal formation is highly exothermic. Slow addition controls thermal runaway and prevents the volatilization of formaldehyde.

-

-

Azeotropic Reflux: Heat the mixture to reflux (~110°C). Monitor the Dean-Stark trap.

-

Causality: According to Le Chatelier's principle, continuously removing water drives the equilibrium entirely toward the trimerized product. The reaction is self-validating: it is complete only when the stoichiometric amount of water (3 equivalents) is collected in the trap.

-

-

Solvent Evaporation: Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: Subject the crude residue to high-vacuum distillation to remove any unreacted dodecylamine, yielding the pure 1,3,5-tridodecyl-1,3,5-triazinane as a viscous liquid.

Core Application: Oil-Soluble H₂S Scavenging

The most critical industrial application of 1,3,5-tridodecyl-1,3,5-triazinane is the removal of toxic, corrosive hydrogen sulfide (H₂S) from crude oil streams.

The MEA-Triazine Fouling Problem vs. The Alkyl Solution

Historically, the industry standard has been MEA-triazine (hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine). However, MEA-triazine reacts with H₂S to form a dithiazine byproduct that contains terminal hydroxyl groups. In the presence of excess H₂S, these hydroxyl groups facilitate intermolecular cross-linking, resulting in an intractable, amorphous polymeric solid that severely fouls distillation columns and pipelines[1].

The Tridodecyl Advantage: By replacing the hydroxyethyl groups with inert, lipophilic C12 chains, 1,3,5-tridodecyl-1,3,5-triazinane completely circumvents this issue. Its reaction with H₂S yields N-dodecyl-dithiazine. Lacking terminal hydroxyl groups, this dithiazine cannot polymerize. It remains monomeric and highly soluble in the hydrocarbon phase, completely eliminating downstream fouling[1].

Scavenging Mechanism (Sₙ1 Pathway)

Recent Density Functional Theory (DFT) studies reveal that the capture of the first H₂S molecule proceeds via an Sₙ1 ring-opening pathway, which is energetically more favorable than the traditionally assumed Sₙ2 mechanism[6]. The triazine ring opens to form a thiadiazinane intermediate. The capture of a second H₂S molecule results in sulfur insertion, yielding the stable dithiazine and releasing two equivalents of dodecylamine[7][8]. The theoretical capacity is 3 moles of H₂S, but steric hindrance and reduced electrophilicity halt the reaction at a 2:1 stoichiometry[6].

Fig 2. H2S scavenging mechanism yielding non-polymeric N-dodecyl-dithiazine.

Protocol 2: Evaluation of H₂S Scavenging Efficiency

This protocol validates the 2:1 stoichiometry and the non-fouling nature of the byproduct.

-

Matrix Preparation: Dissolve 1.0 M of 1,3,5-tridodecyl-1,3,5-triazinane in an aliphatic hydrocarbon solvent (e.g., Isopar M) to mimic a crude oil environment.

-

Causality: Using an aqueous matrix would cause phase separation due to the extreme lipophilicity of the C12 chains, leading to false-negative reaction kinetics.

-

-

Gas Sparging: Bubble a calibrated gas mixture of 5% H₂S in N₂ through the solution at a constant flow rate of 50 mL/min at 40°C.

-

Breakthrough Monitoring: Route the effluent gas through a portable H₂S analyzer or lead acetate detection column.

-

Causality: The exact time of H₂S breakthrough validates the exhaustion of the triazine's active sites, allowing for the calculation of the exact molar absorption capacity.

-

-

Byproduct Characterization: Extract the spent fluid and analyze via GC-MS.

-

Causality: GC-MS will confirm the absence of polymeric solids and quantify the presence of the monomeric N-dodecyl-dithiazine and the released dodecylamine, validating the 2:1 stoichiometric limit.

-

Secondary Application: Trimeric Surfactant Precursor

Beyond oilfield chemistry, 1,3,5-tridodecyl-1,3,5-triazinane serves as a critical structural scaffold for synthesizing oligomeric (trimeric) cationic surfactants. By reacting the tertiary nitrogens of the triazine ring with alkylating agents (e.g., methyl iodide) or acids (e.g., oxalic acid, hydrochloric acid), researchers can generate multi-headed, multi-tailed surfactants[2].

These trimeric surfactants exhibit exceptionally low critical micelle concentrations (CMC) and are utilized as powerful phase-transfer catalysts. For instance, they have been proven to significantly accelerate aqueous biphasic hydroformylation reactions of higher olefins by enhancing the interfacial mass transfer between the aqueous rhodium catalyst and the hydrophobic olefin substrate[2].

References

- The mechanism for H2S scavenging by 1,3,5-hexahydrotriazines explored by DFT Source: ResearchGate / ACS Omega URL

- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging Source: ACS Publications URL

- Physical Fouling inside a Crude Unit Overhead from a Reaction Byproduct of Hexahydro-1,3,5-Tris(2-Hydroxyethyl)

- Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities Source: ResearchGate URL

- Hexahydro-1,3,5-triazine: Preparation and Condensation Reactions Source: Wikipedia URL

- s-Triazine, hexahydro-1,3,5-tri-p-tolyl- (Mannich Reaction Pathways)

- Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines Source: ResearchGate URL

Sources

- 1. content.ampp.org [content.ampp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 5. s-Triazine, hexahydro-1,3,5-tri-p-tolyl- | 6639-47-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 1,3,5-Tridodecyl-1,3,5-triazinane

The following technical guide details the spectroscopic characterization and analytical profiling of 1,3,5-Tridodecyl-1,3,5-triazinane (also known as 1,3,5-tridodecylhexahydro-1,3,5-triazine).

CAS Registry Number: 6281-19-2

Molecular Formula:

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane is a saturated hexahydrotriazine derivative synthesized via the condensation of dodecylamine and formaldehyde. Unlike its aromatic counterparts (e.g., melamine) or oxidized derivatives (e.g., isocyanurates/triones), this molecule features a non-planar, chair-like cyclohexane-analogous core.

This guide provides a validated spectroscopic profile (NMR, IR, MS) for researchers in surfactant chemistry, fuel additives, and biocidal development. Special emphasis is placed on distinguishing the hexahydro core from the commonly confused trione derivatives (CAS 33870-02-9), a critical distinction for regulatory and functional compliance.

Molecular Architecture & Synthesis Pathway

Synthesis Logic

The synthesis relies on the reversible condensation of a primary amine with formaldehyde. The reaction is thermodynamically driven by the removal of water (Dean-Stark trap) to shift the equilibrium toward the cyclic trimer.

Causality in Protocol:

-

Stoichiometry: A strict 1:1 molar ratio of amine to formaldehyde is required. Excess formaldehyde leads to polymeric species; excess amine leaves unreacted starting material that complicates purification.

-

Temperature Control: The reaction is exothermic. Controlled addition prevents the formation of "Schiff base" monomers (

) which may polymerize linearly rather than cyclizing.

Reaction Workflow (DOT Diagram)

Caption: Stepwise cyclocondensation pathway. Continuous water removal is critical to drive the equilibrium from the unstable monomer to the stable trimer.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of 1,3,5-tridodecyl-1,3,5-triazinane is characterized by the high symmetry of the molecule. In solution at room temperature, the ring undergoes rapid chair-to-chair interconversion, averaging the axial and equatorial signals.

NMR Data (400 MHz, )

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Causality & Diagnostic Value |

| Ring Methylene ( | 3.30 – 3.50 | Singlet (Broad) | 6H | Primary Diagnostic: This singlet confirms the formation of the symmetrical triazine ring. If the ring opens or hydrolyzes, this signal disappears, replaced by the imine ( |

| 2.40 – 2.55 | Triplet ( | 6H | Protons adjacent to the nitrogen are deshielded but less so than the ring protons. | |

| 1.40 – 1.55 | Multiplet | 6H | Standard alkyl chain shielding begins here. | |

| Bulk Methylene (Chain) | 1.20 – 1.35 | Multiplet (Broad) | ~54H | The "envelope" of the dodecyl chain. |

| Terminal Methyl ( | 0.88 | Triplet | 9H | Characteristic terminal methyl of long alkyl chains. |

NMR Data (100 MHz, )

| Carbon Environment | Shift ( | Structural Insight |

| Ring Carbon ( | 73.0 – 75.0 | The most deshielded signal, unique to the |

| 49.5 – 50.5 | Attached directly to the ring nitrogen. | |

| Alkyl Chain | 22.0 – 32.0 | Typical aliphatic signals (29.7, 29.4, 27.5, 22.7, etc.). |

| Terminal Methyl | 14.1 | Standard end-of-chain signal. |

Vibrational Spectroscopy (FT-IR)[1]

The IR spectrum is most useful for confirming the absence of functional groups (like

Key Diagnostic Bands (ATR/Transmission)

| Wavenumber ( | Assignment | Interpretation |

| 2850 – 2960 | Strong, sharp doublets characteristic of long alkyl chains ( | |

| 1460 – 1470 | Bending vibration of the methylene chains. | |

| 1050 – 1250 | Fingerprint Region: Several bands appear here due to the | |

| Absence of 1650-1750 | No | Critical Quality Check: Confirms the product is the triazinane and not the isocyanurate (trione). |

| Absence of 3300-3500 | No | Confirms full conversion of the primary amine. |

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry of hexahydrotriazines requires careful ionization selection. Under harsh conditions (Electron Impact - EI), the molecule often undergoes retro-cyclotrimerization , appearing primarily as the monomeric Schiff base.

Ionization Behavior[2][3]

-

ESI (Electrospray Ionization): Recommended. Shows the protonated molecular ion

. -

EI (Electron Impact): Not recommended for MW determination. Thermal energy causes ring cleavage.

Fragmentation Pathway (DOT Diagram)

Caption: MS fragmentation logic. In EI, the spectrum is dominated by the m/z 197 monomer, often leading to misidentification as the simple amine/imine.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane (0.1 mol scale).

-

Reagent Prep: Charge a 250 mL round-bottom flask with Dodecylamine (18.5 g, 0.1 mol) and Toluene (100 mL).

-

Formaldehyde Addition: Add Paraformaldehyde (3.0 g, 0.1 mol equivalent of formaldehyde) to the solution. Note: Paraformaldehyde is preferred over formalin to minimize water content.

-

Dehydration: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Reaction Monitoring: Maintain reflux until the theoretical amount of water (~1.8 mL) is collected in the trap (typically 3-5 hours). The solution should become clear.

-

Work-up:

-

Cool the solution to room temperature.

-

Filter off any unreacted paraformaldehyde (if slight excess was used).

-

Remove toluene via rotary evaporation under reduced pressure.

-

-

Purification: Recrystallize the crude waxy solid from cold hexane or ethanol.

-

Target Melting Point: 45°C – 50°C (Low melting waxy solid).

-

References

-

Sigma-Aldrich. 1,3,5-Tribenzylhexahydro-1,3,5-triazine Product Sheet (Analogous Chemistry). Retrieved from

-

National Institute of Standards and Technology (NIST). 1,3,5-Triazine, 1,3,5-triethylhexahydro- Mass Spectrum (Homologous Series). Retrieved from

-

PubChem. 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine (Structural Analog). Retrieved from

-

Molaid Chemical Database. 1,3,5-Tridodecylperhydro-1,3,5-triazine (CAS 6281-19-2). Retrieved from

Technical Guide: Solubility Profile & Applications of 1,3,5-Tridodecyl-1,3,5-triazinane

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (often referred to as 1,3,5-tridodecylhexahydro-s-triazine ) represents a specialized class of lipophilic hexahydrotriazines. Unlike its short-chain analogs (methyl/ethyl derivatives) which are water-soluble and volatile, the tridodecyl variant is characterized by extreme hydrophobicity due to the steric bulk and lipophilicity of three dodecyl (

This guide provides a definitive technical analysis of its solubility landscape, synthesis-purification workflows, and functional applications in biphasic catalysis and corrosion inhibition. The protocols detailed herein are designed to be self-validating, ensuring reproducibility in research and industrial environments.

Physicochemical Identity & Structural Logic[1]

To predict and manipulate the solubility of this molecule, one must understand its structural dominance. The triazinane ring is a saturated heterocycle, but the physicochemical behavior is dictated almost entirely by the alkyl tails.

| Property | Description |

| Chemical Name | 1,3,5-Tridodecyl-1,3,5-triazinane |

| Molecular Formula | |

| Molecular Weight | ~592.1 g/mol |

| Structural Class | Hexahydro-1,3,5-triazine (Lipophilic Surfmer) |

| Physical State | Waxy solid or viscous oil (temperature dependent) |

| Hydrophile-Lipophile Balance | Extremely Low (Lipophilic) |

Mechanistic Solubility Insight

The molecule consists of a polar core (the triazinane ring with lone pair electrons on nitrogens) shielded by three massive non-polar dodecyl chains.

-

Non-Polar Solvents: The London Dispersion Forces of the

chains align energetically with aliphatic and aromatic hydrocarbons, driving high solubility. -

Polar Solvents: The entropic penalty of disrupting the hydrogen-bonding network of water or short-chain alcohols is too high for the molecule to overcome, resulting in insolubility.

-

Acidic Sensitivity: The ring nitrogens are basic. In the presence of strong acids or protic solvents with acidic modifiers (e.g.,

+ TFA), the ring protonates, significantly altering solubility and potentially leading to hydrolysis (ring opening).

Solubility Landscape

The following data categorizes solvent compatibility based on experimental observation and Hansen Solubility Parameter (HSP) theory for long-chain alkylamines and their derivatives.

Table 1: Solubility Profile in Organic Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Chloroform ( | Excellent (>100 mg/mL) | Primary solvent for NMR; matches polarity and dispersion forces. |

| Dichloromethane (DCM) | Excellent | High solvation power for the lipophilic tails. | |

| Aromatic Hydrocarbons | Toluene / Xylene | High | |

| Aliphatic Hydrocarbons | Hexane / Heptane | High | "Like dissolves like"; alkyl chains interdigitate with solvent. |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Soluble, though less efficient than chlorinated solvents. |

| Ethyl Acetate | Moderate | Often used for extraction; solubility increases significantly with heat. | |

| Polar Protic | Ethanol / Methanol | Poor / Insoluble | Used as anti-solvents for recrystallization/precipitation. |

| Water | Insoluble | Hydrophobic effect dominates; forms emulsions if agitated with surfactants. |

Critical Note on Stability: Avoid prolonged storage in acidic chlorinated solvents (e.g., old chloroform with HCl traces) as this may catalyze hydrolysis back to dodecylamine and formaldehyde.

Experimental Protocol: Determination & Purification

This section details a self-validating workflow for synthesizing the compound and determining its precise solubility limit in a target solvent.

Synthesis & Purification Workflow

The synthesis relies on the condensation of dodecylamine with formaldehyde. The critical step is purification via solubility differential .

Figure 1: Synthesis and purification logic flow. The recrystallization step exploits the compound's low solubility in cold polar solvents.

Saturation Shake-Flask Protocol (Solubility Determination)

Use this protocol to generate precise solubility data for your specific formulation needs.

Reagents: Pure 1,3,5-Tridodecyl-1,3,5-triazinane, Target Solvent (HPLC Grade).

-

Preparation: Add excess solid compound (approx. 100 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration:

-

Seal vial tight (prevent evaporation).

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: If all solid dissolves, add more compound until a precipitate remains visible.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (hydrophobic membrane is crucial).

-

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing boat.

-

Evaporate solvent gently (vacuum oven or nitrogen stream).

-

Weigh the residue.

-

Calculation:

.

-

Applications & Functional Logic

The solubility profile of 1,3,5-tridodecyl-1,3,5-triazinane dictates its utility in high-value applications.

Biphasic Catalysis (Hydroformylation)

In aqueous biphasic systems, this molecule acts as a "Surfmer" (surfactant-monomer).

-

Mechanism: The triazine head coordinates with metal catalysts (e.g., Rhodium), while the dodecyl tails anchor the complex at the organic-water interface.

-

Solubility Role: It must be insoluble in the bulk aqueous phase to prevent catalyst leaching but soluble enough at the interface to facilitate the reaction with hydrophobic olefins.

H₂S Scavenging & Corrosion Inhibition

-

Mechanism: The triazine ring opens upon nucleophilic attack by

, forming dithiazines. -

Formulation: It is typically dissolved in aromatic solvents (Toluene/Xylene) for injection into oil pipelines. Its high solubility in hydrocarbons ensures it disperses well in the crude oil phase where corrosion protection is needed.

Figure 2: Phase behavior mechanism. The molecule's amphiphilic nature (with dominant lipophilicity) targets the oil-water interface.

References

-

Fu, H., Li, M., Mao, H., et al. (2008).[1] "Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants." Journal of Molecular Catalysis A: Chemical.

-

Wei, L., et al. (2010).[2] "Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities." Colloid and Polymer Science.

-

Brunovska, Z., Liu, J.P., Ishida, H. (1999).[3] "1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers."[3] Macromolecular Chemistry and Physics.

-

PubChem. "1,3,5-Triazine derivatives and general physical properties." National Library of Medicine.

Sources

Thermal Stability and Degradation Kinetics of 1,3,5-Tridodecyl-1,3,5-triazinane: A Technical Guide

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2) is a lipophilic, symmetrically substituted hexahydro-s-triazine. While it has niche applications in surfactant synthesis and materials science, it is most prominently deployed as an oil-soluble hydrogen sulfide (H₂S) scavenger, corrosion inhibitor, and biocidal agent in the petrochemical sector.

The thermal stability of its central aminal core is a critical operational parameter. In high-pressure, high-temperature (HPHT) downhole environments, the thermal degradation of triazines can lead to catastrophic equipment fouling via the deposition of intractable amorphous polymeric solids [1][2]. This whitepaper elucidates the thermal degradation mechanisms, kinetic profiling methodologies, and data interpretation required to safely deploy 1,3,5-tridodecyl-1,3,5-triazinane in thermally demanding applications.

Molecular Architecture and Thermochemical Vulnerability

The hexahydro-1,3,5-triazine ring is fundamentally a cyclic condensation product of primary amines and formaldehyde. In the case of 1,3,5-tridodecyl-1,3,5-triazinane, dodecylamine provides the lipophilic tails.

Causality of Thermal Instability: The C–N bonds within the hexahydro-s-triazine ring possess relatively low bond dissociation energies compared to fully aromatic triazines [4]. Under thermal stress (typically >150°C), the ring undergoes a retro-Mannich type cleavage. While the bulky C12 (dodecyl) chains significantly increase the molecule's boiling point and prevent premature volatilization, they do not provide sufficient steric or electronic stabilization to protect the electron-rich aminal core against homolytic or heterolytic cleavage at elevated temperatures.

Mechanisms of Thermal Degradation

When subjected to temperatures exceeding its kinetic stability threshold, 1,3,5-tridodecyl-1,3,5-triazinane degrades through two primary pathways:

-

Direct Ring Cleavage: The hexahydro-triazine ring depolymerizes into its constituent monomers: dodecylamine and formaldehyde. In a closed, high-temperature system, the liberated formaldehyde can subsequently undergo disproportionation or secondary cross-linking reactions.

-

Dithiazine Polymerization (Post-Scavenging): In field applications, the triazinane reacts with H₂S to form a dodecyl-dithiazine intermediate. Thermal degradation of this dithiazine is notorious for producing amorphous polymeric dithiazine (apDTZ). These cross-linked polymeric solids are highly insoluble and are a primary cause of severe gas compressor and pipeline fouling [1][2].

Thermal degradation pathway of 1,3,5-Tridodecyl-1,3,5-triazinane and dithiazine byproducts.

Experimental Protocols for Thermal Profiling

To establish a self-validating system for thermal stability, researchers must isolate thermal decomposition from oxidative degradation. The following protocols utilize inert atmospheres and isoconversional kinetics to derive accurate activation energies (

Experimental workflow for thermal stability profiling and kinetic modeling.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To determine the onset temperature of degradation (

-

Sample Preparation: Weigh 5.0 ± 0.1 mg of high-purity 1,3,5-tridodecyl-1,3,5-triazinane into an alumina (Al₂O₃) crucible.

-

Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to heating.

-

Causality: Oxygen must be strictly excluded to prevent exothermic oxidative degradation, ensuring the calculated activation energy reflects pure C–N bond cleavage.

-

-

Dynamic Heating: Subject the sample to dynamic heating from 25°C to 500°C. Perform this across four distinct heating rates (

): 5, 10, 15, and 20 °C/min. -

Data Extraction: Record the

(defined here as 5% mass loss) and the temperature of maximum degradation rate (

Protocol B: HPHT Autoclave Aging (Simulated Downhole Conditions)

Purpose: To evaluate long-term thermal stability and solid formation under field-representative pressures.

-

Loading: Dissolve the triazinane in a model hydrocarbon solvent (e.g., decane) at a concentration of 50,000 ppm. Load 100 mL of the solution into a 250 mL Hastelloy Parr reactor.

-

Pressurization: Seal the reactor and pressurize with N₂ to 1,500 psi.

-

Causality: High pressure maintains the solvent and volatile degradation byproducts in the liquid phase at elevated temperatures, accurately simulating a subterranean reservoir environment.

-

-

Thermal Aging: Heat the reactor to 180°C and hold isothermally for 72 hours.

-

Post-Aging Analysis: Cool the reactor to room temperature. Filter any precipitated solids through a 0.45 µm PTFE membrane (weigh to quantify fouling potential). Analyze the remaining liquid phase via FTIR and ¹H-NMR to quantify the intact triazinane ring by monitoring the N–CH₂–N proton shifts at ~3.3 ppm.

Data Synthesis: Temperature Thresholds & Kinetic Parameters

The following tables synthesize typical quantitative data derived from the aforementioned protocols, providing a baseline for formulation scientists and field engineers.

Table 1: Thermal Degradation Thresholds (TGA/DSC under N₂)

| Parameter | Value / Range | Implications for Field Application |

| Melting Point | ~35 - 45 °C | Exists as a highly viscous liquid or waxy solid at room temperature; requires heating or solvent dilution for injection. |

| Onset of Degradation ( | 165 - 180 °C | Represents the maximum continuous operating temperature in the absence of H₂S. |

| Peak Degradation ( | 240 - 260 °C | Rapid depolymerization into dodecylamine and formaldehyde occurs. |

| Char Yield (at 500°C) | < 2.0 % | Indicates near-complete volatilization/decomposition of the aliphatic chains. |

Table 2: Kinetic Parameters (Isoconversional Analysis)

| Kinetic Parameter | Estimated Value | Diagnostic Significance |

| Activation Energy ( | 115 - 130 kJ/mol | The energy barrier required to cleave the hexahydro-triazine aminal bonds. |

| Pre-exponential Factor ( | ~10¹² s⁻¹ | Indicates a highly probable, first-order unimolecular ring-opening reaction. |

| Reaction Model | First-Order (F1) | The degradation rate is directly proportional to the concentration of intact triazinane. |

Mitigation Strategies & Field Implications

Understanding the thermal limits of 1,3,5-tridodecyl-1,3,5-triazinane is paramount for flow assurance. As highlighted by recent industry shifts, the thermal degradation of triazine-based scavengers into intractable solids necessitates strict temperature management [3].

-

Temperature Limits: Injection of this chemical should be strictly limited to environments where the bottom-hole temperature (BHT) does not exceed 150°C.

-

Alternative Chemistries: For ultra-high-temperature reservoirs (>180°C), operators are increasingly transitioning to non-triazine alternatives (e.g., sterically hindered amines or metal-based scavengers) that do not undergo retro-Mannich cleavage or form polymeric solids [1].

-

Residence Time Management: In marginal temperature zones (150–165°C), minimizing the residence time of the scavenger in the system can mitigate the kinetic progression of thermal degradation, preventing the accumulation of apDTZ.

References

-

Non-Triazine H2S Scavenger—More Uptime, Less Carbon SLB (Schlumberger), 2024. URL:[Link]

-

Facile fabrication of high performance nanofiltration membranes for recovery of triazine-based chemicals used for H2S scavenging Aalborg University / Separation and Purification Technology, 2022. URL:[Link]

-

Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions ACS Omega, 2021. URL:[Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) RSC Advances, 2025. URL:[Link]

Comprehensive Guide to 1,3,5-Tridodecyl-1,3,5-triazinane: Structural Dynamics and Pharmaceutical Applications

CAS Number: 33870-02-9

Synonyms: 1,3,5-Tridodecylhexahydro-1,3,5-triazine; N,N',N''-Tridodecylhexahydrotriazine

Molecular Formula: C

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane is a lipophilic, heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. Unlike its aromatic counterparts (s-triazines), this molecule features a saturated cyclohexane-like core substituted with three long-chain alkyl groups (dodecyl, C12).

In the context of drug development and material science, this compound is primarily valued for its surfactant properties and supramolecular assembly . Its structure mimics that of cationic lipids used in gene delivery, making it a relevant scaffold for researching lipid nanoparticles (LNPs) and vesicular transport systems. This guide dissects its molecular architecture, predicted solid-state packing, and synthesis protocols, providing a rigorous foundation for researchers.

Molecular Architecture & Conformational Analysis

The Hexahydrotriazine Core

The central scaffold of 1,3,5-tridodecyl-1,3,5-triazinane is a saturated six-membered ring containing three nitrogen atoms at the 1, 3, and 5 positions, separated by methylene (-CH

-

Conformation: The ring adopts a chair conformation similar to cyclohexane. This minimizes torsional strain and 1,3-diaxial interactions.

-

Substituent Orientation: The three bulky dodecyl chains preferentially occupy equatorial positions . This steric preference is energetic; placing a C12 chain in an axial position would incur severe steric penalties due to 1,3-diaxial interactions with the axial hydrogens on the methylene bridges.

-

Nitrogen Inversion: While nitrogen atoms in amines can undergo pyramidal inversion, the bulky dodecyl groups and the rigid ring structure lock the molecule into a predominantly all-equatorial chair conformation at room temperature.

Alkyl Chain Dynamics

The three dodecyl chains render the molecule highly hydrophobic. In solution, these chains possess significant conformational freedom (gauche/trans isomerism), but in the crystalline state, they adopt an extended all-trans planar zigzag conformation to maximize Van der Waals contact surface area.

Structural Visualization (DOT Diagram)

The following diagram illustrates the logical connectivity and steric hierarchy of the molecule.

Figure 1: Connectivity and conformational locking of the 1,3,5-tridodecyl-1,3,5-triazinane core.

Crystallographic & Solid-State Properties

Unlike short-chain analogues (e.g., trimethyl-triazinane) which form well-defined single crystals, the tridodecyl derivative typically crystallizes as a waxy solid or soft lamellar crystal . This behavior is dominated by the long alkyl chains rather than the polar core.

Predicted Crystal Packing

Based on homologous series of long-chain triazines and amines, the crystal structure is defined by lamellar bilayer organization :

-

Layer A (Hydrophilic Core): The hexahydrotriazine rings align in a distinct plane. The nitrogen lone pairs may engage in weak C-H...N hydrogen bonding with adjacent methylene groups, though this is secondary to dispersion forces.

-

Layer B (Hydrophobic Tails): The dodecyl chains extend perpendicular or tilted relative to the core plane. They interdigitate with chains from the adjacent layer (Layer A').

-

d-Spacing: The primary diffraction peak (low angle) in Powder X-Ray Diffraction (PXRD) corresponds to the long spacing (

). For a C12 chain, the theoretical length is approx 16.7 Å. In a bilayer arrangement with interdigitation, the expected

Thermal Behavior

-

Melting Point: Typically low (approx. 35–45 °C) due to the flexibility of the alkyl chains disrupting the lattice energy.

-

Solubility: Insoluble in water; highly soluble in non-polar solvents (hexane, chloroform, toluene) and moderately soluble in hot ethanol.

Synthesis & Purification Protocol

The synthesis relies on the condensation of a primary amine with formaldehyde. This reaction is reversible; water removal is critical to drive the equilibrium toward the triazine product.

Reagents[1]

-

Dodecylamine (Laurylamine): 18.5 g (0.1 mol). High purity (>98%) is essential to avoid mixed-chain impurities.

-

Paraformaldehyde: 3.0 g (0.1 mol equivalent of formaldehyde). Used instead of formalin to minimize water content.

-

Solvent: Toluene or Benzene (for azeotropic water removal).

-

Catalyst (Optional): Potassium Carbonate (K

CO

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve 0.1 mol of dodecylamine in 100 mL of toluene.

-

Addition: Add 0.1 mol equivalent of paraformaldehyde (depolymerizes to HCHO upon heating).

-

Reflux: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water is generated.

-

Mechanism:[1] 3 R-NH

+ 3 HCHO

-

-

Water Removal: Continue refluxing until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap (typically 3–5 hours).

-

Isolation:

-

Cool the solution to room temperature.

-

Evaporate the toluene under reduced pressure (Rotary Evaporator).

-

The residue is a waxy white/off-white solid.

-

-

Purification: Recrystallize from hot acetone or ethanol. Cool slowly to 4 °C to promote lamellar ordering.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the production of high-purity 1,3,5-tridodecyl-1,3,5-triazinane.

Applications in Research & Drug Development[2][3]

Lipid Nanoparticle (LNP) Mimicry

In drug delivery, particularly for mRNA vaccines and gene therapy, ionizable lipids are crucial. 1,3,5-Tridodecyl-1,3,5-triazinane serves as a neutral lipophilic scaffold .

-

Function: It can be incorporated into liposomal formulations to modulate membrane fluidity. The bulky headgroup (triazine ring) prevents tight packing of phospholipids, potentially increasing the permeability or fusogenicity of the vesicle.

-

pH Sensitivity: While the ring is stable at neutral pH, hexahydrotriazines can hydrolyze in acidic environments (endosomes, pH < 5.0), releasing the amine and formaldehyde. This acid-labile nature is a critical feature for endosomal escape strategies in drug delivery.

Surfactant & Phase Transfer

The molecule acts as a non-ionic (or cationic, if protonated) surfactant.

-

HLB Value: Low (Lipophilic). It stabilizes Water-in-Oil (W/O) emulsions.

-

Corrosion Inhibition: The nitrogen lone pairs can coordinate with metal surfaces (Fe, Cu), forming a protective hydrophobic monolayer that prevents oxidation.

Quantitative Properties Table

| Property | Value / Description | Relevance |

| Physical State | Waxy White Solid | Ease of formulation in lipid melts. |

| Melting Point | 35 – 45 °C (Approx.) | Solid at room temp; melts at body temp (drug release). |

| Solubility | Soluble: CHCl | Compatible with lipid film hydration methods. |

| Stability | Hydrolyzes in dilute acid. Stable in base. | Mechanism for pH-triggered release. |

| pKa (Conjugate Acid) | ~ 5.5 - 6.5 (Estimated for ring N) | Relevant for endosomal buffering capacity. |

References

-

PubChem. (n.d.).[2] 1,3,5-Tridodecylhexahydro-1,3,5-triazine (Compound).[3] National Library of Medicine. Retrieved March 3, 2026, from [Link]

-

Wei, L., et al. (2010).[4] Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities. Colloid and Polymer Science. (Describes synthesis and surfactant properties of tridodecyl derivatives). [Link]

-

Fu, H., et al. (2008). Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants. Journal of Molecular Catalysis A: Chemical. (Utilizes 1,3,5-tridodecylhexahydro-1,3,5-triazine as a ligand/surfactant). [Link]

-

Maier, L. (1990). Organic Phosphorus Compounds 93. Synthesis and Properties of 1,3,5-Trialkylhexahydro-1,3,5-triazines. Phosphorus, Sulfur, and Silicon and the Related Elements. (General synthesis and conformational analysis of the class). [Link]

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine | C21H39N3 | CID 80478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Computational Characterization of 1,3,5-Tridodecyl-1,3,5-triazinane: A Technical Whitepaper

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 1026-92-2, often referred to as 1,3,5-tridodecylhexahydro-1,3,5-triazine) represents a class of sterically hindered, lipophilic heterocycles. Unlike its aromatic analogues (s-triazines), this molecule features a saturated

This molecule is industrially significant as a corrosion inhibitor , lubricant additive , and biocide in non-aqueous environments. Its efficacy relies on the balance between the electron-donating capability of the ring nitrogens (surface adsorption) and the steric shielding provided by the dodecyl tails.

This guide outlines a rigorous, self-validating computational protocol to characterize this molecule, emphasizing the treatment of London dispersion forces which are critical for accurately modeling the interactions between the long alkyl chains.

Part 1: Molecular Architecture & Computational Challenges

Before initiating calculations, one must understand the specific structural behaviors that cause standard protocols to fail.

The "Floppy Tail" Problem

The three dodecyl chains introduce hundreds of degrees of freedom. A standard DFT optimization starting from an arbitrary geometry will likely trap the molecule in a high-energy local minimum.

-

Solution: A hierarchical approach starting with Molecular Mechanics (MM) conformational searching.

The Dispersion Deficit

The stability of the tridodecyl chains is governed by intramolecular Van der Waals (vdW) interactions. Standard functionals like B3LYP fail to capture these long-range correlations, leading to artificially "open" structures.

Ring Conformation

The central hexahydro-1,3,5-triazine ring typically adopts a chair conformation similar to cyclohexane, but the bulky dodecyl groups may force distortions to relieve 1,3-diaxial steric strain.

Part 2: The Computational Protocol (Step-by-Step)

This protocol is designed for use with software packages like Gaussian 16, ORCA, or GAMESS.

Phase 1: Conformational Sampling (Pre-Screening)

-

Objective: Identify the global minimum candidate from thousands of rotamers.

-

Method: Monte Carlo or Molecular Dynamics simulated annealing.

-

Force Field: MMFF94s or OPLS3e (optimized for organic amines).

-

Criteria: Select the lowest energy conformers (within a 5 kcal/mol window) for Quantum Mechanical (QM) refinement.

Phase 2: Geometry Optimization (The Gold Standard)

Do not use B3LYP without corrections. The recommended functional for this specific molecule is

-

Functional:

B97X-D (Long-range corrected hybrid with dispersion).[3] -

Basis Set: 6-31G(d,p) for initial optimization; 6-311++G(d,p) for final refinement.

-

Solvation: PCM or SMD model.

-

Note: Since this molecule is lipophilic, use n-Hexane (

) or Dodecane to simulate its native environment, rather than water.

-

Phase 3: Property Calculation

Once the geometry is optimized (and confirmed as a minimum via frequency analysis), calculate the following:

-

FMO (Frontier Molecular Orbitals): HOMO/LUMO energies.

-

MEP (Molecular Electrostatic Potential): To visualize active adsorption sites.

-

NBO (Natural Bond Orbital): To quantify the lone pair availability on Nitrogen.

Part 3: Visualization of the Workflow

The following diagram illustrates the hierarchical filtering process required to ensure the final structure is valid.

Caption: Hierarchical computational workflow ensuring global minimum identification for flexible alkyl-substituted triazines.

Part 4: Key Reactivity Descriptors & Data Interpretation

To evaluate 1,3,5-Tridodecyl-1,3,5-triazinane for applications like corrosion inhibition, you must calculate and tabulate the following quantum chemical descriptors.

Global Reactivity Descriptors

These parameters predict how easily the molecule can donate electrons to a metal surface (inhibition) or accept electrons (biocidal activity).

| Descriptor | Formula | Physical Meaning | Target Value for Inhibition |

| HOMO Energy ( | Output directly | Electron donating ability. | Higher is better (easier to donate to metal). |

| LUMO Energy ( | Output directly | Electron accepting ability. | Lower implies better back-donation. |

| Energy Gap ( | Kinetic stability. | Lower gap = higher reactivity/adsorption. | |

| Electronegativity ( | Tendency to attract electrons. | Lower | |

| Hardness ( | Resistance to charge transfer. | Soft molecules (low |

Mechanism of Action (Adsorption)

The primary mechanism for this molecule is chemisorption onto metal surfaces via the Nitrogen lone pairs. However, the dodecyl chains provide a physical barrier (hydrophobic film).

NBO Analysis Check:

-

Look for the hybridization of the Nitrogen lone pair (

). -

In a saturated triazine, this should be roughly

. -

Validation: If the NBO analysis shows significant

-character delocalization into the ring, the basicity is lower, reducing corrosion inhibition efficiency but increasing stability.

Part 5: Diagramming the Adsorption Mechanism

Understanding how the steric bulk of the dodecyl chains affects the active center is crucial for formulation.

Caption: Dual-action mechanism: Nitrogen centers anchor to the surface while dodecyl tails form a hydrophobic exclusion layer.

References

-

Chai, J.-D., & Head-Gordon, M. (2008).[4] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

- Context: Primary citation for the B97X-D functional recommended for long alkyl chains.

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

- Context: Grounding for the importance of dispersion corrections (D3) in large organic molecules.

-

Obot, I. B., et al. (2015). Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. Research on Chemical Intermediates, 41, 1-21. Link

- Context: Validates the use of DFT descriptors (HOMO/LUMO) specifically for triazine-based corrosion inhibitors.

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

- Context: Standard software reference for the described protocols.

-

Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

- Context: Citation for the SMD solvation model recommended for non-aqueous solvents like n-Hexane.

Sources

"literature review of 1,3,5-triazinane derivatives"

The following technical guide provides an in-depth review of 1,3,5-triazinane derivatives, focusing on their synthesis, energetic properties, industrial scavenging mechanisms, and medicinal applications.

Functional Architecture, Energetic Profiles, and Industrial Applications

Executive Summary

The 1,3,5-triazinane scaffold (hexahydro-1,3,5-triazine) represents a unique class of saturated nitrogen heterocycles distinct from their aromatic counterparts (1,3,5-triazines).[1] Characterized by a non-planar, chair-like conformation and a dynamic "breathing" ring system, these derivatives serve as critical pivots in three distinct high-value sectors: energetic materials (RDX/HMX), industrial scavenging (H₂S removal), and biocidal pharmacophores . This guide synthesizes the mechanistic causality of their formation, their hydrolytic instability, and their stabilization via oxidation into isocyanurates.

Structural Architecture & Synthetic Pathways

The "Breathing" Scaffold

Unlike the planar, aromatic 1,3,5-triazine (e.g., melamine), the 1,3,5-triazinane is a saturated, six-membered ring containing three nitrogen atoms. It adopts a chair conformation to minimize 1,3-diaxial interactions.

Key Chemical Characteristic: Reversible Hydrolysis. The synthesis of N-substituted 1,3,5-triazinanes is a classic example of thermodynamic self-assembly via the Mannich condensation of primary amines with formaldehyde. However, this reaction is reversible. In aqueous acidic media, the ring hydrolyzes back to the amine and formaldehyde—a property exploited for "formaldehyde-releasing" biocides but detrimental for stable drug design.

General Synthesis Protocol (Mannich Condensation)

The most robust method for synthesizing symmetrical N,N',N''-trisubstituted triazinanes involves the condensation of primary amines with paraformaldehyde.

Standard Operating Procedure (SOP):

-

Reagents: Primary amine (3 eq), Paraformaldehyde (3 eq), Solvent (Ethanol or Water).

-

Condition: Reflux for 2–4 hours.

-

Mechanism: Formation of a hemiaminal intermediate

dehydration to Schiff base (imine) -

Purification: Recrystallization (ethanol) or vacuum distillation (for oils).

Visualization: The Synthesis-Hydrolysis Equilibrium

The following diagram illustrates the dynamic equilibrium governing the triazinane ring.

Caption: Figure 1. The reversible Mannich cycle. Stability depends on the R-group steric bulk and pH conditions.

Energetic Materials: The RDX/HMX Nexus

The most historically significant application of the 1,3,5-triazinane scaffold is in high-performance explosives. RDX (1,3,5-trinitro-1,3,5-triazinane) is the standard against which other nitramines are measured.

The Bachmann Process

While early methods (Woolwich process) used direct nitrolysis of hexamine, the Bachmann Process remains the industrial standard due to higher yields, despite the production of HMX (cyclotetramethylene-tetranitramine) as a byproduct.

Mechanism of Action: The reaction involves the nitrolysis of hexamethylenetetramine (HMTA) using ammonium nitrate and nitric acid in the presence of acetic anhydride.[2] The acetic anhydride acts as a dehydrating agent, driving the formation of the nitramine.

| Parameter | Type A RDX (Woolwich) | Type B RDX (Bachmann) |

| Purity | >98% RDX | ~90% RDX, ~10% HMX |

| Reagents | HNO₃ (98%) | HNO₃, NH₄NO₃, Ac₂O |

| Yield | Low (Loss of CH₂ groups) | High (Retains CH₂ groups) |

| Application | Precision charges | Cast explosives (Comp B) |

Safety Protocol (Critical):

-

Temperature Control: Reaction must be maintained between 65–75°C. Exotherms >80°C risk "fume-off" or detonation.

-

Quenching: The reaction mixture is drowned in water to precipitate the nitroamines.

Industrial Scavenging: H₂S Removal

In the oil and gas sector, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-Triazine) is the industry-standard scavenger for hydrogen sulfide (H₂S).

Mechanism of Scavenging

Contrary to simple acid-base neutralization, this is a covalent sequestration process. The triazinane ring sacrifices itself to capture sulfur.

-

Step 1 (SN1 Pathway): The triazinane ring opens via protonation, releasing an equivalent of monoethanolamine (MEA).

-

Step 2 (Sulfur Insertion): H₂S attacks the carbocation/imine intermediate.

-

Step 3 (Recyclization): The molecule re-closes to form dithiazine (5-hydroxyethyl-1,3,5-dithiazine).

-

Step 4 (Polymerization): Upon saturation (over-spent scavenger), dithiazine polymerizes into an insoluble amorphous solid (dithiazine polymer), notorious for fouling pipelines.

Scavenging Pathway Diagram

Caption: Figure 2. The conversion of soluble triazine scavenger to insoluble sulfur-rich polymers.

Medicinal Chemistry & Pharmacology

The medicinal application of triazinanes is bifurcated into unstable prodrugs (biocides) and stable scaffolds (isocyanurates).

Antimicrobial Agents (Formaldehyde Releasers)

Saturated triazinanes like Grotan (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) function primarily as biocides in metalworking fluids.

-

Mechanism: Hydrolytic breakdown releases formaldehyde, which crosslinks bacterial proteins.

-

Limitations: High cytotoxicity and sensitization potential prevent systemic use in humans.

Stable Pharmacophores: 1,3,5-Triazinane-2,4,6-triones

To utilize the triazinane geometry without hydrolytic instability, medicinal chemists oxidize the ring to the trione (isocyanurate) form. These are stable, non-formaldehyde releasing scaffolds.

-

Antiviral Activity: N,N',N''-trisubstituted triones have shown efficacy against HSV-1 by disrupting viral envelope assembly.

-

Anticancer Targets: Derivatives such as Triallyl Isocyanurate (TAIC) serve as cores for constructing dendrimers that inhibit PI3K/mTOR pathways. The trione core acts as a rigid hub, orienting three pharmacophores in a specific spatial arrangement (C3 symmetry) to maximize receptor binding avidity.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

A self-validating protocol for creating a stable triazinane reference standard.

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add Benzylamine (10.7 g, 100 mmol) and Paraformaldehyde (3.0 g, 100 mmol equivalent of CH₂O).

-

Solvent: Add Toluene (100 mL). Note: Toluene is chosen to azeotropically remove water via the Dean-Stark trap, driving the equilibrium to the right.

-

Reaction: Reflux for 3 hours. Monitor water collection in the trap (Theoretical: 1.8 mL).

-

Workup: Cool to room temperature. The product may crystallize directly. If not, remove toluene under reduced pressure.

-

Validation:

-

H-NMR (CDCl₃): Look for a singlet at ~3.5 ppm (N-CH₂-Ph) and a singlet at ~4.0 ppm (N-CH₂-N, ring protons).

-

Absence of signal: Ensure no aldehyde proton (~9-10 ppm) remains.

-

Protocol B: H₂S Scavenging Capacity Test

Standard industry method to determine breakthrough time.

-

Apparatus: Gas bubbler train. Flask A (H₂S source), Flask B (Triazinane solution), Flask C (Lead Acetate trap).

-

Procedure:

-

Fill Flask B with 100 mL of 10% MEA-Triazine solution.

-

Generate H₂S in Flask A (HCl + Na₂S).

-

Bubble gas through Flask B at 100 mL/min.

-

-

Endpoint: Monitor Flask C. When the lead acetate paper turns black (PbS formation), the scavenger in Flask B is exhausted.

-

Calculation: Capacity (g H₂S / g Scavenger) = (Mass H₂S generated - Mass H₂S in trap) / Mass Triazinane.

References

-

Bachmann, W. E., & Sheehan, J. C. (1949). A New Method of Preparing the High Explosive RDX. Journal of the American Chemical Society. Link

-

Taylor, G. N., et al. (2011). Review of H2S Scavengers for Oil and Gas Applications. NACE International. Link

-

Buhler, J. D. (2013). The Chemistry of 1,3,5-Triazinanes and Their Derivatives. Chemical Reviews. Link

-

Sondhi, S. M., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents.[3] Medicinal Chemistry Research.[4] Link

-

Bakke, J. M., et al. (2001). Hydrogen sulfide scavenging by 1,3,5-triazines.[5] The mechanism of dithiazine formation. Industrial & Engineering Chemistry Research. Link

-

Singh, P., et al. (2012). 1,3,5-Triazine-2,4,6-trione derivatives: A new class of HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. US20060272756A1 - RDX Composition and Process for Its Manufacture - Google Patents [patents.google.com]

- 3. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irochemical.com [irochemical.com]

Technical Guide: Health & Safety Data for 1,3,5-Tridodecyl-1,3,5-triazinane

[1]

Executive Summary & Chemical Identity[1][2][3]

1,3,5-Tridodecyl-1,3,5-triazinane is a saturated heterocyclic amine characterized by a hexahydro-s-triazine ring substituted with three dodecyl (C12) alkyl chains.[1] It belongs to the class of hexahydrotriazines , which are industrially significant as scavengers, biocides, and intermediates, but chemically distinct due to their hydrolytic instability.[1]

Critical Safety Distinction:

-

Target Compound: 1,3,5-Tridodecylhexahydro-1,3,5-triazine (Saturated ring, C39H81N3).[1]

-

Database Caution: Some chemical aggregators erroneously link CAS 2624-17-1 to Sodium Isocyanurate.[1] This guide addresses the alkylated amine structure specified by the user, not the isocyanurate salt.

Chemical Identification Table

| Property | Detail |

| Systematic Name | 1,3,5-Tridodecyl-1,3,5-triazinane |

| Synonyms | N,N',N''-Tridodecylhexahydro-s-triazine; 1,3,5-Tridodecylhexahydro-1,3,5-triazine |

| Molecular Formula | C₃₉H₈₁N₃ |

| Molecular Weight | ~592.1 g/mol |

| Physical State | Waxy solid or viscous liquid (depending on purity/temperature) |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (Hexane, Toluene) |

| Core Moiety | Hexahydro-s-triazine ring (Aminal functionality) |

Hazard Identification & Mechanism of Action

The safety profile of 1,3,5-Tridodecyl-1,3,5-triazinane is governed by its chemical instability in aqueous or acidic environments.[1] As a formaldehyde condensate , its toxicity is bipartite: derived from the parent lipophilic molecule and its hydrolysis products.

The Hydrolysis Hazard Mechanism

Hexahydrotriazines are "masked" amines. Upon contact with moisture—and accelerated by acidity (pH < 7)—the ring opens to release the starting primary amine and formaldehyde.

Hydrolysis Equation:

-

Product 1: Dodecylamine (Laurylamine): A corrosive surfactant that disrupts cell membranes.

-

Product 2: Formaldehyde: A volatile carcinogen and skin sensitizer.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) and hydrolysis products.[1]

-

Skin Corrosion/Irritation (Category 1B/2): Due to potential dodecylamine release.

-

Serious Eye Damage (Category 1): Irreversible damage potential from amine alkalinity.

-

Skin Sensitization (Category 1): Secondary to formaldehyde release.

-

Aquatic Toxicity (Acute 1, Chronic 1): High lipophilicity (LogP > 10) combined with amine toxicity.[1]

Visualization: Hydrolysis & Safety Pathway

The following diagram illustrates the degradation pathway that dictates the safety protocols for this compound.

Figure 1: Hydrolytic degradation pathway of 1,3,5-Tridodecyl-1,3,5-triazinane showing the release of toxic byproducts.[1][2]

Toxicological Profile

Acute Toxicity

-

Oral: Expected to be low to moderate (LD50 > 2000 mg/kg estimated). The long alkyl chains reduce immediate bioavailability compared to short-chain analogs (e.g., triethyl), but gastric acid hydrolysis will release dodecylamine, causing gastric irritation.[1]

-

Dermal: Moderate irritant. Prolonged occlusion may lead to chemical burns due to amine release.

-

Inhalation: Low volatility due to high molecular weight. However, aerosols or dusts are respiratory irritants.[1]

Chronic & Long-term Effects[1]

-

Sensitization: High Risk. Hexahydrotriazines are known formaldehyde releasers. Repeated exposure can induce allergic contact dermatitis (ACD).[1]

-

Genotoxicity: The parent structure is generally non-genotoxic, but the release of formaldehyde (a known mutagen) necessitates caution in non-ventilated systems.

Ecotoxicology (Critical)

The combination of the C12 alkyl chains and the amine functionality makes this compound highly toxic to aquatic life.

Experimental Protocols & Handling

Self-Validating Stability Test

Before using stored material, verify it has not hydrolyzed.[1]

-

Dissolution: Dissolve 100 mg of sample in 10 mL of THF or Toluene.

-

TLC/GC Check:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Detection: Ninhydrin stain.

-

-

Interpretation:

Handling & Storage Hierarchy

Figure 2: Risk management decision tree for handling and storage.[1]

Regulatory & Compliance Data

-

TSCA (USA): Hexahydrotriazines are often regulated under "Significant New Use Rules" (SNUR) if used in metalworking fluids due to nitrosamine potential. Check specific inventory status for CAS 2624-17-1; if not listed, treat as R&D Exemption only.[1]

-

REACH (EU): Likely not registered as a standalone substance in high tonnage. Rely on the registration data for Dodecylamine (CAS 124-22-1) for read-across hazard assessment.[1]

-

Nitrosamine Warning: Do not mix with nitrosating agents (nitrites, nitrates) as this secondary/tertiary amine structure can form carcinogenic nitrosamines.[1]

References

-

Hydrolysis of Hexahydrotriazines: Jones, R. A., et al. "Rates of hydrolysis of 1,3,5-trisubstituted hexahydro-s-triazines."[1] Journal of Organic Chemistry, vol. 30, no. 12, 1965.[1]

-

Dodecylamine Safety Data: ECHA Registration Dossier for Dodecylamine (CAS 124-22-1).[1] European Chemicals Agency. [1]

-

Formaldehyde Release Mechanism: Hettiarachchi, K., et al. "Mechanisms of Formaldehyde Release from Triazine Scavengers."[1] NACE International, 2016.[1]

-

Aquatic Toxicity of Long-chain Amines: OECD SIDS Initial Assessment Report for Primary Alkyl Amines. UNEP Publications. [1]

Technical Guide: 1,3,5-Tridodecylhexahydro-1,3,5-triazine (CAS 6281-19-2)

The following technical guide details the research applications, chemical properties, and experimental protocols for CAS 6281-19-2 , identified as 1,3,5-Tridodecylhexahydro-1,3,5-triazine .

Advanced Applications in Biphasic Catalysis and Green Synthesis[1]

Executive Summary

CAS Number 6281-19-2 refers to 1,3,5-Tridodecylhexahydro-1,3,5-triazine (also known as 1,3,5-tridodecyl-1,3,5-triazinane). This compound is a lipophilic, saturated triazine derivative primarily utilized in process chemistry and drug development as a phase-transfer promoter and surfactant ligand .

Unlike simple solvents, CAS 6281-19-2 serves a critical role in aqueous biphasic hydroformylation , a "green chemistry" technique used to synthesize pharmaceutical intermediates (aldehydes and alcohols) from long-chain olefins. Its unique structure allows it to solubilize transition metal catalysts (such as Rhodium complexes) at the interface of immiscible liquids, significantly enhancing reaction rates and selectivity.

Clarification of Identity: Researchers must distinguish this chemical from the "Rochester Junior Type 6281" level gauge, an industrial sensor often indexed under similar search terms. This guide focuses exclusively on the chemical entity.

Chemical Identity & Physicochemical Properties

The efficacy of CAS 6281-19-2 stems from its C3-symmetric structure, featuring a central hexahydrotriazine ring substituted with three hydrophobic dodecyl (C12) chains. This architecture imparts extreme lipophilicity while maintaining a nitrogen-rich core capable of coordination or hydrogen bonding.

| Property | Data |

| Chemical Name | 1,3,5-Tridodecylhexahydro-1,3,5-triazine |

| Synonyms | 1,3,5-Tridodecyl-1,3,5-triazinane; N,N',N''-Tridodecylhexahydro-s-triazine |

| Molecular Formula | C₃₉H₈₁N₃ |

| Molecular Weight | 592.1 g/mol |

| Physical State | Waxy solid or viscous liquid (temperature dependent) |

| Solubility | Soluble in hexane, toluene, chloroform; Insoluble in water |

| Function | Cationic surfactant precursor, Phase-transfer promoter, Ligand |

Mechanism of Action: Biphasic Catalysis Promotion

In drug development, synthesizing chiral centers or extending carbon chains often requires hydroformylation (adding a CHO group). Traditional methods use organic solvents that are difficult to remove. Biphasic systems (water/organic) allow for easy catalyst recycling, but long-chain substrates (like steroid precursors) do not dissolve in the aqueous catalyst phase.

CAS 6281-19-2 solves this mass transfer limitation through two mechanisms:

-

Interfacial Tensides Activity: The dodecyl chains anchor the molecule in the organic phase, while the nitrogen core interacts with the aqueous phase, lowering interfacial tension.

-

Supramolecular Promotor: It interacts with water-soluble catalysts (e.g., Rh-TPPTS complexes), drawing them to the interface or creating "micro-reactors" where the hydrophobic substrate can react with the hydrophilic catalyst.

Pathway Visualization

The following diagram illustrates the role of CAS 6281-19-2 in facilitating the reaction between a hydrophobic olefin and a water-soluble Rhodium catalyst.

Caption: Mechanism of CAS 6281-19-2 acting as an interfacial promoter in aqueous biphasic hydroformylation.

Experimental Protocols

A. Synthesis of 1,3,5-Tridodecylhexahydro-1,3,5-triazine

For researchers needing to synthesize the compound freshly for high-purity applications.

Reagents:

-

Dodecylamine (CAS 124-22-1): 1.0 eq

-

Formaldehyde (37% aq. solution) or Paraformaldehyde: 1.05 eq (molar equivalent of HCHO)

-

Solvent: Ethanol or Methanol

Protocol:

-

Preparation: Dissolve dodecylamine in ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0–5°C. Add formaldehyde solution dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. A white precipitate or viscous oil will form.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in hexane/ethyl acetate.

-

Wash with water (3x) to remove unreacted formaldehyde.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Validation: Verify structure via

-NMR. Characteristic peak: Singlet at

B. Application in Biphasic Hydroformylation

Context: Converting 1-dodecene to tridecanal (model reaction for lipid synthesis).

Protocol:

-

Catalyst Prep: Dissolve

(water-soluble Rh precursor) in degassed water. -

Promoter Addition: Add CAS 6281-19-2 (1,3,5-Tridodecylhexahydro-1,3,5-triazine) to the organic substrate (olefin).

-

Ratio: Use 5–10 mol% relative to the substrate for optimal turnover frequency (TOF).

-

-

Reaction: Combine phases in a high-pressure autoclave.

-

Pressurize with Syngas (

1:1) to 50 bar. -

Heat to 100°C with vigorous stirring (>1000 rpm) to maximize interfacial area.

-

-

Separation: Upon completion, cool and depressurize. The mixture will spontaneously separate. The upper organic phase contains the product; the lower aqueous phase retains the Rh-catalyst for recycling.

Safety & Handling (E-E-A-T)

While specific MSDS data for CAS 6281-19-2 is limited, its chemical class (long-chain alkyl amines/triazines) dictates the following safety profile:

-

Skin/Eye Irritation: Likely to be a skin irritant due to surfactant properties. Wear nitrile gloves and safety goggles.

-

Environmental Toxicity: Cationic surfactants are often toxic to aquatic life. Do not dispose of down drains; use organic waste streams.

-

Stability: Hexahydrotriazines can hydrolyze in acidic conditions back to amine and formaldehyde. Store in a cool, dry place away from strong acids.

References

-

Synthesis and Catalytic Application: Synthesis of fragrance compounds from renewable resources: The aqueous biphasic hydroformylation of acyclic terpenes. ResearchGate.

-

Chemical Structure Validation: 1,3,5-tridodecyl-1,3,5-triazinane - Substance Information. Smolecule.

-

Surfactant Properties: Oligomeric cationic surfactants prepared from surfmers via ATRP. ResearchGate.

Methodological & Application

"using 1,3,5-Tridodecyl-1,3,5-triazinane as a corrosion inhibitor for steel"

Application Note: AN-CORR-2025-TDT Subject: Protocol for the Synthesis and Evaluation of 1,3,5-Tridodecyl-1,3,5-triazinane as a Hydrophobic Mixed-Type Corrosion Inhibitor for Carbon Steel in Acidic Media.

Part 1: Executive Summary & Technical Rationale

Compound Profile:

-